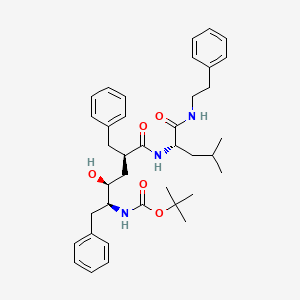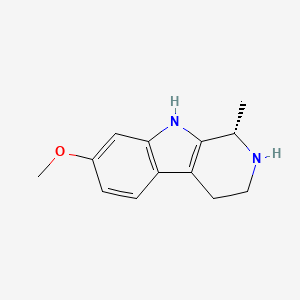
Tetrahydroharmine, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the harmala alkaloids family, which also includes harmine and harmaline. Tetrahydroharmine, (-)-, is known for its psychoactive properties and its role as a reversible inhibitor of monoamine oxidase A (RIMA) and a serotonin reuptake inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydroharmine, (-)-, can be synthesized through the reduction of harmaline. The reduction process involves the use of hydrogen gas in the presence of a palladium catalyst . The reaction conditions typically include a temperature range of 25-30°C and a pressure of 1-2 atm.
Industrial Production Methods: Industrial production of tetrahydroharmine, (-)-, follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions: Tetrahydroharmine, (-)-, undergoes several types of chemical reactions, including:
Oxidation: Converts tetrahydroharmine to harmine by the loss of hydrogen atoms.
Reduction: Converts harmaline to tetrahydroharmine by the addition of hydrogen atoms.
Substitution: Involves the replacement of a hydrogen atom with another functional group, such as a methoxy group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include methyl iodide (CH3I) and sodium hydride (NaH) under basic conditions.
Major Products Formed:
Oxidation: Harmine.
Reduction: Tetrahydroharmine.
Substitution: Various methoxy-substituted derivatives.
Scientific Research Applications
Tetrahydroharmine, (-)-, has a wide range of scientific research applications, including:
Mechanism of Action
Tetrahydroharmine, (-)-, exerts its effects primarily through the inhibition of monoamine oxidase A (RIMA) and the reuptake of serotonin . By inhibiting monoamine oxidase A, it prevents the breakdown of monoamine neurotransmitters, leading to increased levels of serotonin, dopamine, and norepinephrine in the brain . This mechanism is similar to that of other harmala alkaloids, but tetrahydroharmine, (-)-, also uniquely inhibits serotonin reuptake, enhancing its psychoactive effects .
Comparison with Similar Compounds
Harmaline: Similar to harmine but with slightly different psychoactive properties.
1,2,3,4-Tetrahydroharmane-3-carboxylic acid: A related compound with antioxidant properties.
Uniqueness: Tetrahydroharmine, (-)-, is unique among harmala alkaloids due to its dual action as a monoamine oxidase A inhibitor and a serotonin reuptake inhibitor . This dual mechanism enhances its psychoactive effects and makes it a valuable compound for research in neuropharmacology and psychopharmacology .
Properties
CAS No. |
7671-30-9 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(1S)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
ZXLDQJLIBNPEFJ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
Canonical SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




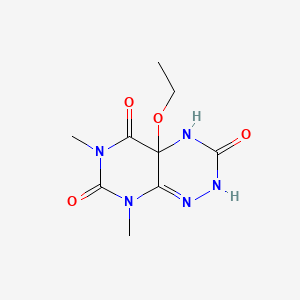
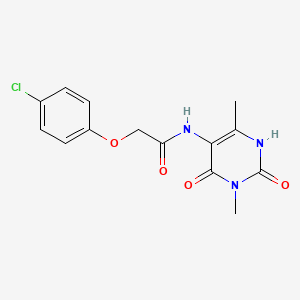
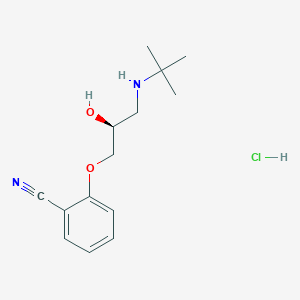
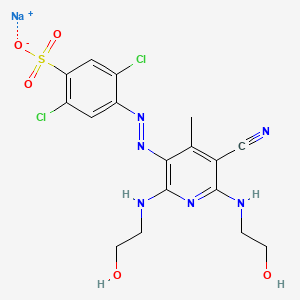
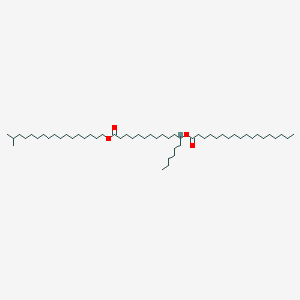
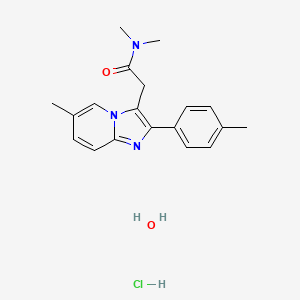
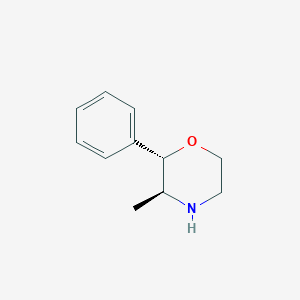
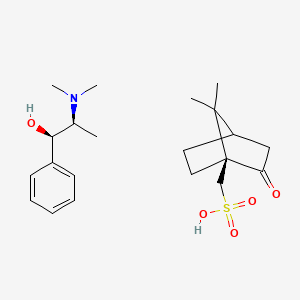
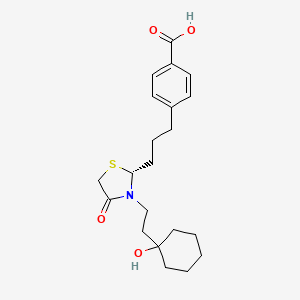
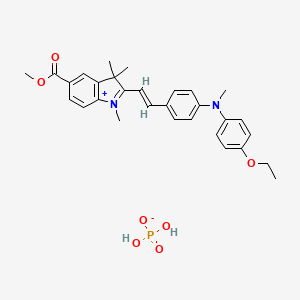
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
